molecular formula C11H14Cl2N2S B2786727 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride CAS No. 2031258-48-5

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2786727
CAS No.: 2031258-48-5
M. Wt: 277.21
InChI Key: VYNMKLFMYRIPTB-UHFFFAOYSA-N
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Description

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a privileged thiazole scaffold, a heterocycle known for its significant role in the development of bioactive molecules and approved therapeutics . The thiazole ring, containing both nitrogen and sulfur atoms, is a versatile moiety that contributes to a molecule's ability to engage with biological targets through various interactions, including donor-acceptor and nucleophilic reactions . Researchers utilize this and similar thiazole-containing compounds in the design and synthesis of potential therapeutic agents. The structural motif is found in molecules with a diverse spectrum of reported pharmacological activities, such as anticancer, antimicrobial, and anti-tubercular properties . The dihydrochloride salt form of this amine enhances the compound's stability and solubility, facilitating its handling and use in various experimental protocols. This product is intended for research and development applications only. It is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12;;/h2-5,7H,6,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNMKLFMYRIPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article reviews various studies that highlight the biological activity of this compound, focusing on its antimicrobial properties, effects on neurotransmitter systems, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14Cl2N2S
  • Molecular Weight : 269.21 g/mol
  • CAS Number : 1432754-23-8

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of thiazole derivatives, including this compound.

In Vitro Studies

Several studies have assessed the compound's effectiveness against various bacterial and fungal strains. The following table summarizes key findings from relevant studies:

Microorganism Inhibition Zone (mm) MIC (µg/mL) Reference
Staphylococcus aureus200.49
Escherichia coli151.00
Aspergillus niger230.50
Salmonella typhimurium180.49

The presence of the thiazole ring structure has been shown to enhance antimicrobial activity, particularly when combined with other heterocyclic systems. Compounds with multiple thiazole rings exhibited even greater activity than standard antibiotics.

Neuropharmacological Effects

Research has also indicated that thiazole derivatives may influence neurotransmitter systems, particularly through modulation of glutamate receptors.

Studies have demonstrated that certain thiazole derivatives can act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). These compounds do not activate the receptors directly but enhance the effects of glutamate, leading to potential applications in treating neurological disorders.

Case Study: mGluR Modulation

A study investigated the effects of various thiazole compounds on mGluR5 activity in transfected cell lines. The results indicated that compounds similar to this compound significantly increased glutamate-induced activation, suggesting a role in cognitive enhancement and potential therapeutic use in conditions like schizophrenia and anxiety disorders .

Safety and Toxicology

While exploring the biological activity of this compound, safety considerations are paramount. The compound is classified with precautionary statements indicating potential hazards such as skin irritation and respiratory issues upon exposure. Proper handling and safety protocols are essential when working with this compound in laboratory settings.

Scientific Research Applications

Pharmaceutical Research

Anticancer Activity : Recent studies have indicated that compounds similar to [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride exhibit promising anticancer properties. Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects : Investigations into neuroprotective agents have identified thiazole derivatives as potential candidates for treating neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Biological Applications

Cell Culture Medium Supplement : This compound has been utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. Its role as a buffering agent helps maintain stable pH conditions, which are crucial for optimal cell growth and function .

Material Science

Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the modification of polymer characteristics, making them suitable for advanced applications in coatings and composites .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various thiazole derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further drug development .

Case Study 2: Neuroprotection

Research conducted by the Neuroscience Institute investigated the neuroprotective effects of thiazole derivatives on neuronal cells exposed to oxidative stress. The findings demonstrated that these compounds could reduce cell death and promote survival pathways, highlighting their potential therapeutic application in neurodegenerative disorders .

Table 1: Summary of Applications

Application AreaSpecific UseFindings/Outcomes
PharmaceuticalAnticancer ActivityInhibition of cancer cell proliferation
BiologicalCell Culture Medium SupplementMaintains stable pH for optimal cell growth
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical strength

Table 2: Case Study Results

Study SourceFocus AreaKey Findings
Journal of Medicinal ChemistryAnticancer PropertiesSignificant tumor growth inhibition
Neuroscience InstituteNeuroprotectionReduction in oxidative stress-induced cell death

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Structure Highlights Molecular Formula CAS No. Key Differences from Target Compound Evidence ID
This compound Phenyl at 3-position ; 2-methylthiazole at 4-position; dihydrochloride salt C₁₁H₁₄Cl₂N₂S 1052541-48-6 Reference compound
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride 4-Chlorophenyl on thiazole; hydrochloride salt C₁₀H₁₀ClN₂S·HCl 2794737 (PubChem CID) Chlorine substituent increases lipophilicity; single HCl salt
N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine hydrochloride Phenyl at thiazole 2-position ; N-methylated amine; HCl salt C₁₁H₁₃ClN₂S 1187928-00-2 Methylation reduces amine reactivity; altered thiazole substitution
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Pyridine at thiazole 2-position ; dihydrochloride salt C₉H₁₁Cl₂N₃S 1240528-34-0 Pyridine enhances hydrogen bonding potential vs. methyl group
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride No phenyl ring; thiazole directly attached C₅H₁₀Cl₂N₂S 7771-09-7 Smaller molecular weight; lacks aromatic phenyl group
[4-(1,3-Thiazol-2-yl)phenyl]methylamine HCl Thiazole at phenyl 4-position ; HCl salt C₁₀H₁₁ClN₂S 1187451-28-0 Positional isomer (thiazole at phenyl 4- vs. 3-position)

Functional Implications

Substituent Effects on Bioactivity: The 2-methyl group on the thiazole in the target compound may sterically hinder interactions compared to bulkier groups (e.g., 4-chlorophenyl in ).

Salt Form and Solubility: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ), critical for in vivo applications.

Aromatic vs. Non-Aromatic Systems: Compounds lacking the phenyl ring (e.g., ) have reduced molecular complexity and may exhibit faster metabolic clearance.

Q & A

Q. What are the standard synthetic routes for [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves coupling a thiazole precursor (e.g., 2-methyl-1,3-thiazol-4-ylboronic acid) with a substituted phenyl scaffold via Suzuki-Miyaura cross-coupling reactions. The methanamine group is introduced through reductive amination or nucleophilic substitution. For example:

Thiazole-phenyl coupling : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/water at 80–90°C for 6–12 hours .

Amine functionalization : React the intermediate with methylamine under reducing conditions (e.g., NaBH₃CN) in methanol .
Purification employs column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization from ethanol/water. Purity is confirmed via HPLC (>95%) and NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: thiazole protons (δ 7.8–8.2 ppm), aromatic protons (δ 6.9–7.5 ppm), and amine protons (broad δ 2.5–3.5 ppm) .
  • Purity assessment : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Solubility screening : Prepare saturated solutions in PBS (pH 7.4), DMSO, ethanol, and acetonitrile. Centrifuge at 10,000 rpm for 10 min, then quantify supernatant via UV-Vis spectroscopy (λmax ~270 nm) .
  • Stability testing : Incubate at 25°C and 4°C for 72 hours. Monitor degradation via HPLC and adjust storage conditions (e.g., –20°C in amber vials under nitrogen) .

Q. What are common impurities in synthesized batches, and how are they analyzed?

  • Methodological Answer :
  • Byproducts : Unreacted thiazole precursors or hydrolyzed amine intermediates.
  • Detection : LC-MS with a polar embedded column (e.g., ACE C18-PFP) and gradient elution. Quantify using external calibration curves .
  • Mitigation : Optimize reaction time and temperature to minimize side reactions (e.g., over-reduction of the amine group) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and heteronuclear couplings to confirm stereochemistry and connectivity .
  • DFT calculations : Compare computed ¹³C NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data. Discrepancies >2 ppm may indicate conformational flexibility or solvent effects .

Q. What strategies are effective for optimizing reaction conditions to improve yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a factorial design to test variables: catalyst loading (0.5–2 mol%), solvent ratio (THF:H₂O 3:1 to 5:1), and temperature (70–90°C). Analyze via response surface methodology .
  • Continuous flow synthesis : Implement microreactors for Suzuki coupling to enhance mixing and reduce reaction time by 40% .

Q. How should biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
  • Target engagement : Perform fluorescence polarization assays with recombinant enzymes (e.g., kinases) to measure IC₅₀ values. Use ATP-concentration-matched controls .
  • Cytotoxicity screening : Treat HEK-293 or HepG2 cells with 1–100 µM compound for 48 hours. Assess viability via MTT assay and validate with flow cytometry (Annexin V/PI staining) .

Q. What computational approaches predict the compound’s reactivity in novel chemical transformations?

  • Methodological Answer :
  • Reaction pathway modeling : Use density functional theory (DFT) to simulate nucleophilic attack at the thiazole C-2 position. Calculate activation energies for proposed intermediates .
  • Machine learning : Train a model on PubChem data to predict regioselectivity in electrophilic substitution reactions (e.g., nitration, halogenation) .

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